N-(3,4-dichlorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2H-imidazole core substituted with ethyl, methyl, and phenyl groups, linked via a sulfanyl bridge to a 3,4-dichlorophenylacetamide moiety. This compound belongs to a broader class of N-substituted 2-arylacetamides, which are structurally analogous to the lateral chain of benzylpenicillin and exhibit diverse applications in coordination chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-3-20(2)24-18(13-7-5-4-6-8-13)19(25-20)27-12-17(26)23-14-9-10-15(21)16(22)11-14/h4-11H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPUMXOPHAGRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a dichlorophenyl group linked to an imidazole moiety through a sulfanyl acetamide bridge. This unique configuration is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : The imidazole derivatives are known for their ability to inhibit key enzymes involved in cancer proliferation, such as histone deacetylases (HDAC) and thymidylate synthase .
- Antimicrobial Properties : Compounds containing sulfur and nitrogen heterocycles have shown promise against various bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways .
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of HDAC and thymidylate synthase | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of various imidazole derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of sulfur-containing compounds. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Oxidative Stress Modulation : Research has shown that derivatives similar to this compound can act as antioxidants, reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage in various diseases .
Scientific Research Applications
The compound N-(3,4-dichlorophenyl)-2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is an intriguing chemical structure that has garnered attention in various scientific research applications. This article will explore its applications, focusing on pharmacological, biochemical, and industrial contexts.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing imidazole and acetamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that imidazole derivatives possess broad-spectrum antibacterial and antifungal effects. Preliminary studies indicate that this compound may inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
3. Neurological Applications
Imidazole derivatives have been explored for their neuroprotective effects. The compound may play a role in neurodegenerative disease models by reducing oxidative stress and inflammation in neuronal cells. This property could be harnessed for therapeutic strategies against conditions like Alzheimer's disease .
Biochemical Applications
1. Enzyme Inhibition
The compound is being studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Such inhibition could lead to anti-inflammatory effects, positioning the compound as a potential treatment for inflammatory diseases .
2. Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues, particularly in cancer therapy .
Industrial Applications
1. Synthesis of Fine Chemicals
In industrial chemistry, this compound can serve as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new materials or pharmaceuticals .
2. Agricultural Chemistry
The potential use of this compound in agrochemicals is also being investigated. Its antimicrobial properties could be beneficial in developing new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals .
Case Study 1: Anticancer Research
A study conducted on a series of imidazole derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted its potential as a lead compound for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various imidazole derivatives against common bacterial strains (E.coli and Staphylococcus aureus), the compound demonstrated superior inhibitory effects, suggesting its utility in developing new antimicrobial therapies.
Case Study 3: Neuroprotective Effects
Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function, indicating its potential application in neuroprotective therapies.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28) : Features a benzothiazole core with a trifluoromethoxy (-OCF₃) group, which imparts strong electron-withdrawing properties and increased lipophilicity .
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Utilizes a pyrazolone ring, which adopts three distinct conformers in the asymmetric unit, leading to variable dihedral angles (54.8°–77.5°) between aromatic systems. This conformational flexibility influences hydrogen-bonding patterns (R²²(10) motifs) and crystal packing .
Substituent Effects
Functional Implications
- Solubility and Stability : The sulfanyl group in the main compound may improve aqueous solubility compared to the lipophilic trifluoromethoxy group in Compound 26. The pyrazolone derivative’s conformational flexibility could reduce crystallinity, impacting formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
